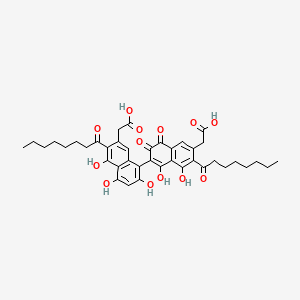
(1,2'-Binaphthalene)-6',7-diacetic acid, 1',4'-dihydro-2,3',4,5,8'-pentahydroxy-1',4'-dioxo-6,7'-bis(1-oxooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- is a complex organic compound with a binaphthalene core This compound is characterized by multiple hydroxyl groups, diacetic acid moieties, and oxooctyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- typically involves multi-step organic synthesis. Key steps may include:
Formation of the Binaphthalene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of Diacetic Acid Moieties: This can be done through esterification or amidation reactions.
Addition of Oxooctyl Groups: This step may involve Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, such as antioxidant or antimicrobial properties.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The hydroxyl groups may confer antioxidant properties, neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
Binaphthol Derivatives: Compounds like 1,1’-bi-2-naphthol (BINOL) share a similar binaphthalene core.
Polyhydroxy Aromatics: Compounds with multiple hydroxyl groups on aromatic rings, such as catechols.
Diacetic Acid Derivatives: Compounds with diacetic acid moieties, such as certain pharmaceuticals.
Uniqueness
The uniqueness of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
877243-10-2 |
|---|---|
Molecular Formula |
C40H44O13 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
2-[8-[6-(carboxymethyl)-1,8-dihydroxy-7-octanoyl-3,4-dioxonaphthalen-2-yl]-4,5,7-trihydroxy-3-octanoylnaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C40H44O13/c1-3-5-7-9-11-13-24(41)30-20(17-28(45)46)15-22-32(26(43)19-27(44)33(22)37(30)50)35-39(52)34-23(36(49)40(35)53)16-21(18-29(47)48)31(38(34)51)25(42)14-12-10-8-6-4-2/h15-16,19,43-44,50-52H,3-14,17-18H2,1-2H3,(H,45,46)(H,47,48) |
InChI Key |
CUGAIJMZIXCBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=C(C=C2O)O)C3=C(C4=C(C=C(C(=C4O)C(=O)CCCCCCC)CC(=O)O)C(=O)C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



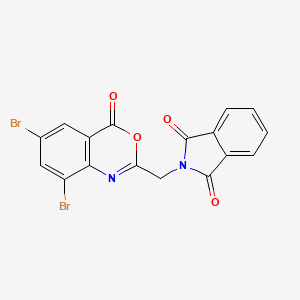


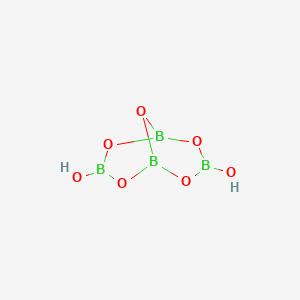
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
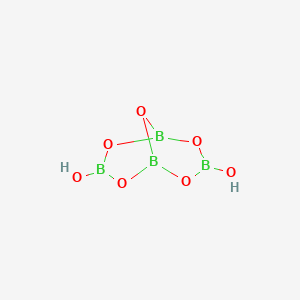
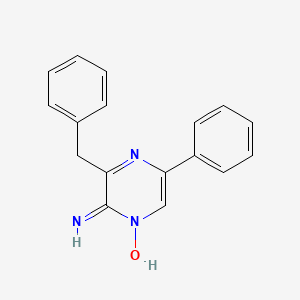
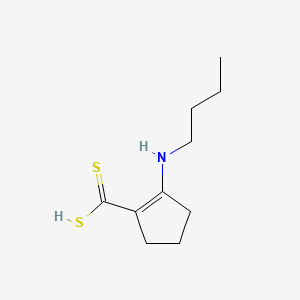
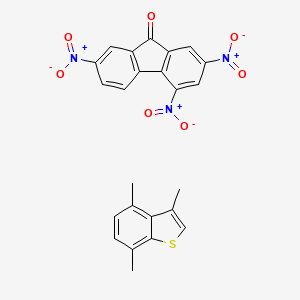
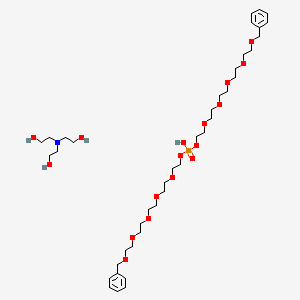
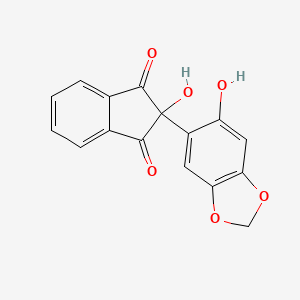
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)

